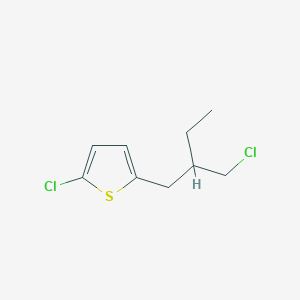
5-((Methylsulfonyl)methyl)oxazolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-((Methylsulfonyl)methyl)oxazolidin-2-one is a compound belonging to the oxazolidinone class, which is known for its significant antibacterial properties. The oxazolidinone ring is a five-membered heterocyclic structure containing both nitrogen and oxygen atoms.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of oxazolidin-2-one derivatives, including 5-((Methylsulfonyl)methyl)oxazolidin-2-one, can be achieved through various methods. One common approach involves the reaction of urea with ethanolamine under microwave irradiation in a chemical paste medium. This method utilizes a catalytic amount of nitromethane to absorb microwaves and generate hot spots, facilitating the formation of the oxazolidinone ring . Another method involves the palladium-catalyzed N-arylation of 2-oxazolidinones with aryl bromides, which provides 3-aryl-2-oxazolidinones in good yields .
Industrial Production Methods
Industrial production of oxazolidin-2-one derivatives often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions may vary depending on the desired derivative and its intended application .
化学反応の分析
Types of Reactions
5-((Methylsulfonyl)methyl)oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. .
Common Reagents and Conditions
The reactions of this compound typically require specific reagents and conditions to proceed efficiently. For example, palladium-catalyzed N-arylation reactions require aryl bromides, phosphine ligands, and bases in suitable solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the palladium-catalyzed N-arylation of 2-oxazolidinones with aryl bromides yields 3-aryl-2-oxazolidinones .
科学的研究の応用
5-((Methylsulfonyl)methyl)oxazolidin-2-one has several scientific research applications, including:
作用機序
The mechanism of action of 5-((Methylsulfonyl)methyl)oxazolidin-2-one involves the inhibition of bacterial protein synthesis. This compound binds to the bacterial ribosome, preventing the formation of the initiation complex for protein synthesis. This action effectively halts bacterial growth and replication .
類似化合物との比較
Similar Compounds
Tedizolid: Another oxazolidinone antibiotic with similar antibacterial properties but improved tolerability.
Uniqueness
5-((Methylsulfonyl)methyl)oxazolidin-2-one is unique due to its specific substituents, which may confer distinct chemical and biological properties compared to other oxazolidinone derivatives. Its methylsulfonylmethyl group may influence its reactivity and interactions with biological targets .
特性
分子式 |
C5H9NO4S |
|---|---|
分子量 |
179.20 g/mol |
IUPAC名 |
5-(methylsulfonylmethyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C5H9NO4S/c1-11(8,9)3-4-2-6-5(7)10-4/h4H,2-3H2,1H3,(H,6,7) |
InChIキー |
CWYIHSFAFGCXGU-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)CC1CNC(=O)O1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Boc-7-bromo-9-chloro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B13487305.png)
![2,4-bis(methylsulfanyl)-5H,6H-furo[2,3-d]pyrimidine](/img/structure/B13487317.png)





![3-[Boc-(methyl)amino]-4-phenylbutanoic acid](/img/structure/B13487360.png)





